

# 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one chemical properties

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## Compound of Interest

|                |                                            |
|----------------|--------------------------------------------|
| Compound Name: | 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one |
| Cat. No.:      | B1593172                                   |

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An In-Depth Technical Guide to the Chemical Properties of **1-(3-Methoxy-4-nitrophenyl)piperidin-4-one**

## Abstract

**1-(3-Methoxy-4-nitrophenyl)piperidin-4-one** is a heterocyclic compound featuring the N-aryl piperidone scaffold, a structure of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and spectroscopic characterization. The presence of a methoxy and a strong electron-withdrawing nitro group on the phenyl ring, combined with the reactive ketone on the piperidine moiety, makes this molecule a versatile intermediate for the synthesis of complex chemical entities.<sup>[1]</sup> We will explore the causality behind synthetic strategies, detail self-validating analytical protocols, and map the molecule's potential for derivatization, providing a foundational resource for its application in research and drug discovery.

## Compound Identification and Physicochemical Profile

The N-aryl-substituted 4-piperidone framework is a predominant pharmacophore in many Central Nervous System (CNS) agents, including antidepressants and antipsychotics.<sup>[2]</sup> The title compound, **1-(3-Methoxy-4-nitrophenyl)piperidin-4-one**, is a member of this class, distinguished by its specific substitution pattern which significantly influences its electronic

properties and reactivity. The nitro group at the para-position deactivates the aromatic ring towards electrophilic substitution while making it susceptible to nucleophilic aromatic substitution.[\[1\]](#)

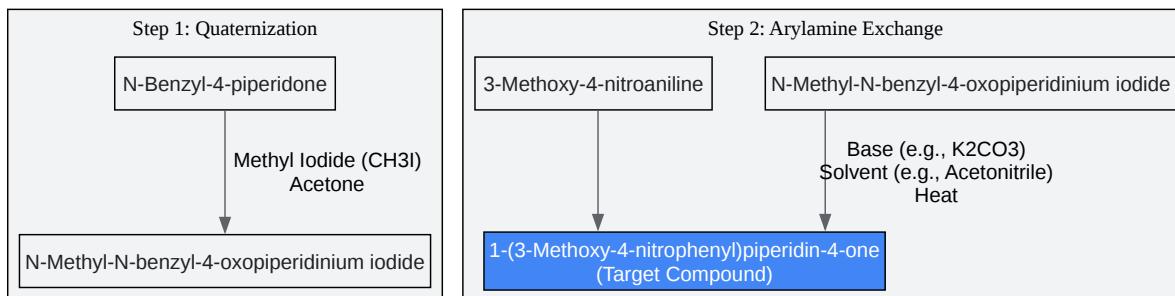
| Property          | Value                                                         | Source              |
|-------------------|---------------------------------------------------------------|---------------------|
| IUPAC Name        | 1-(3-methoxy-4-nitrophenyl)piperidin-4-one                    | <a href="#">[3]</a> |
| CAS Number        | 761440-64-6                                                   | <a href="#">[3]</a> |
| Molecular Formula | C <sub>12</sub> H <sub>14</sub> N <sub>2</sub> O <sub>4</sub> | N/A                 |
| Molecular Weight  | 250.25 g/mol                                                  | N/A                 |
| PubChem CID       | 25918857                                                      | <a href="#">[3]</a> |
| SMILES            | COC1=C(C=CC(=C1)N2CCC(=O)CC2)--INVALID-LINK--[O-]             | <a href="#">[3]</a> |
| InChI Key         | VWVGKNTWOBCSTI-UHFFFAOYSA-N                                   | <a href="#">[3]</a> |
| Form              | Solid (predicted)                                             | <a href="#">[4]</a> |

## Synthesis and Mechanistic Considerations

The synthesis of N-aryl piperidones can be approached through several routes. A common, though sometimes tedious, method involves the direct reaction of anilines with 1,5-dichloro-3-pentanone.[\[2\]](#)[\[5\]](#) A more efficient and versatile approach utilizes an exchange reaction with a pre-formed piperidinium salt, which avoids the difficult preparation of the dichloro-pentanone starting material.[\[2\]](#)

## Proposed Synthetic Workflow

The following workflow is a robust and efficient method for preparing N-aryl piperidones, adapted from established literature procedures.[\[2\]](#) The key step is the nucleophilic addition-elimination reaction between the aniline and an activated piperidone precursor.



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Caption: Proposed two-step synthesis of the target compound.

## Mechanistic Rationale

The core of this synthesis lies in the base-catalyzed Hofmann elimination of the N-methyl-N-benzyl-4-oxopiperidinium salt. This in-situ generates a transient Michael acceptor. The substituted aniline, 3-methoxy-4-nitroaniline, then acts as a nucleophile, adding in a Michael-type fashion. Subsequent intramolecular cyclization displaces benzylmethylamine to yield the final N-aryl piperidone product.<sup>[2]</sup> This method is advantageous as it accommodates a wide variety of anilines, including those with electron-withdrawing groups like the nitro group present in our target precursor.<sup>[2]</sup>

## Spectroscopic and Analytical Profile

While specific, published experimental spectra for **1-(3-Methoxy-4-nitrophenyl)piperidin-4-one** are not readily available, a detailed expected profile can be constructed based on its functional groups and data from analogous structures.

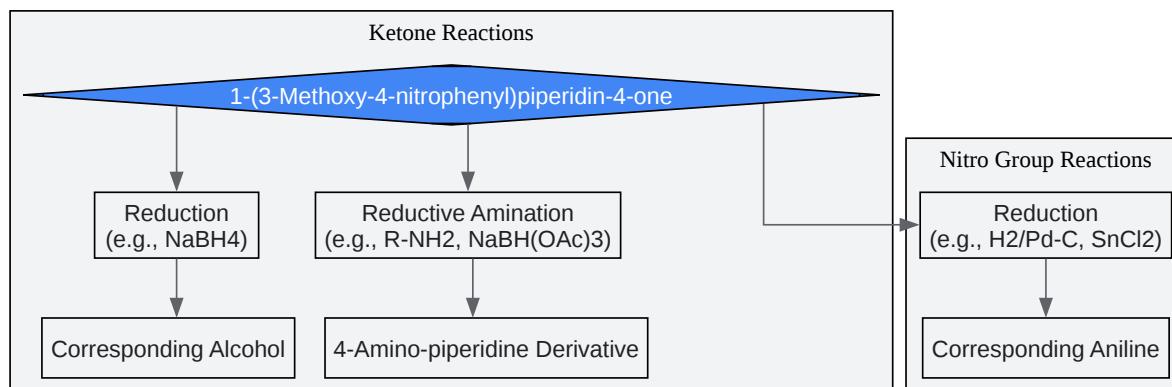
| Analysis Type       | Expected Observations                                                                                                                                                                                                                                                                                                                                                                |
|---------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | Aromatic Protons: Signals in the $\delta$ 7.0-8.0 ppm range, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.<br>Methoxy Protons: A sharp singlet around $\delta$ 3.9 ppm. Piperidine Protons: Two sets of triplets in the $\delta$ 2.5-3.8 ppm range, corresponding to the protons alpha to the nitrogen and alpha to the carbonyl, respectively. |
| <sup>13</sup> C NMR | Carbonyl Carbon: A signal in the $\delta$ 205-210 ppm region. Aromatic Carbons: Multiple signals between $\delta$ 110-155 ppm. Methoxy Carbon: A signal around $\delta$ 56 ppm. Piperidine Carbons: Aliphatic signals in the $\delta$ 40-55 ppm range.                                                                                                                               |
| IR (Infrared)       | C=O Stretch (Ketone): Strong absorbance around 1715-1725 $\text{cm}^{-1}$ . N-O Stretch (Nitro): Two strong bands around 1520 $\text{cm}^{-1}$ (asymmetric) and 1345 $\text{cm}^{-1}$ (symmetric). C-N Stretch (Aryl Amine): Absorbance around 1335-1250 $\text{cm}^{-1}$ . C-O Stretch (Aryl Ether): Absorbance around 1275-1200 $\text{cm}^{-1}$ .                                 |
| MS (Mass Spec)      | Molecular Ion ( $M^+$ ): Expected at $m/z$ = 250.10.<br>Key Fragments: Loss of $\text{NO}_2$ ( $m/z$ = 204), cleavage of the piperidone ring.                                                                                                                                                                                                                                        |

## Chemical Reactivity and Derivatization Potential

The structure of **1-(3-Methoxy-4-nitrophenyl)piperidin-4-one** offers several reactive sites, making it a valuable intermediate for building more complex molecules.[\[1\]](#)

- The Ketone Group: The carbonyl at the C4 position is a primary site for transformation. It can undergo nucleophilic addition, reduction to the corresponding alcohol (1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol), or reductive amination to install a variety of substituents.[\[1\]](#)[\[6\]](#)

- The Nitro Group: The nitro group is readily reduced to an aniline derivative. This transformation is critical as it unmasks a nucleophilic amino group, which can then be used for amide bond formation, sulfonylation, or other coupling reactions.
- The Aromatic Ring: The strong electron-withdrawing effect of the nitro group makes the aromatic ring electron-deficient, opening the possibility for nucleophilic aromatic substitution ( $S_NAr$ ) reactions, although this is less common than reactions at the other sites.<sup>[1]</sup>



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Caption: Key reactivity and derivatization pathways.

## Potential Applications in Medicinal Chemistry

The piperidin-4-one nucleus is a well-established pharmacophore with diverse biological activities, including anticancer, antimicrobial, and anti-HIV properties.<sup>[7][8][9]</sup> The incorporation of the N-aryl moiety, specifically the nitrophenyl group, can further modulate a compound's biological profile. Nitroaromatic compounds are known to act as bioreductive prodrugs, where the in-vivo reduction of the nitro group can lead to cytotoxic intermediates active against cancer cells or microbial pathogens.<sup>[1]</sup> Therefore, **1-(3-Methoxy-4-nitrophenyl)piperidin-4-one** serves as a valuable starting point for the synthesis of novel therapeutic agents targeting a range of diseases.

## Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of the title compound, designed to be self-validating through integrated purification and analysis steps.

### Synthesis Protocol: Arylamine Exchange Reaction

- **Reagent Preparation:** In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine N-methyl-N-benzyl-4-oxopiperidinium iodide (1.0 eq), 3-methoxy-4-nitroaniline (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
- **Reaction Setup:** Add anhydrous acetonitrile to the flask to create a 0.2 M solution with respect to the piperidinium salt.
- **Reaction Execution:** Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase. The reaction is typically complete within 12-24 hours.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
- **Purification:** Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%).
- **Isolation:** Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield **1-(3-Methoxy-4-nitrophenyl)piperidin-4-one** as a solid.

### Characterization Protocol

- **Nuclear Magnetic Resonance (NMR):**
  - Prepare a ~10 mg/mL sample in deuterated chloroform ( $\text{CDCl}_3$ ).
  - Acquire  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher spectrometer.
  - Confirm the presence of all expected proton and carbon signals as outlined in Section 3.0.

- Infrared Spectroscopy (IR):
  - Obtain an IR spectrum of the solid product using an ATR (Attenuated Total Reflectance) accessory.
  - Verify the presence of characteristic absorbance bands for the ketone, nitro, and ether functional groups.
- Mass Spectrometry (MS):
  - Prepare a dilute solution of the compound in methanol or acetonitrile.
  - Analyze using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source to confirm the exact mass of the molecular ion ( $[M+H]^+$ ).

## Conclusion

**1-(3-Methoxy-4-nitrophenyl)piperidin-4-one** is a strategically important chemical intermediate. Its synthesis is achievable through efficient, modern organic chemistry methods. The compound's distinct functional groups—a reactive ketone, a reducible nitro group, and an electron-rich methoxy substituent on an otherwise electron-poor aromatic ring—provide a rich platform for chemical modification. This versatility, coupled with the established pharmacological relevance of the N-aryl piperidone scaffold, positions the molecule as a valuable building block for the development of novel CNS agents, anticancer therapeutics, and antimicrobial compounds. The technical data and protocols outlined in this guide provide a solid foundation for researchers to confidently utilize this compound in their discovery programs.

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